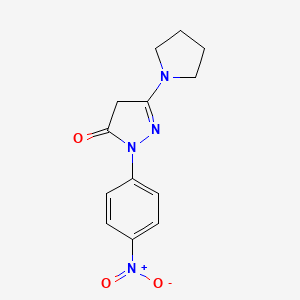

1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one

Description

The exact mass of the compound 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-nitrophenyl)-5-pyrrolidin-1-yl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c18-13-9-12(15-7-1-2-8-15)14-16(13)10-3-5-11(6-4-10)17(19)20/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXRVALYFNKUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067576 | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30818-17-8 | |

| Record name | 2,4-Dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30818-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030818178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydro-2-(4-nitrophenyl)-5-(1-pyrrolidinyl)-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one

An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a heterocyclic compound with significant potential in medicinal chemistry. Pyrazolone derivatives are known for a wide range of biological activities, and this particular compound is a subject of interest for its potential antimicrobial, anti-inflammatory, and anticancer properties.[1] This document outlines the synthetic pathway, detailed experimental protocols, and methods for structural elucidation and characterization.

Synthesis of this compound

The synthesis of the target compound is achieved through a two-step process:

-

Step 1: Synthesis of the β-keto ester precursor, ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate. This is accomplished via a Claisen condensation reaction.

-

Step 2: Cyclocondensation reaction of the β-keto ester with 4-nitrophenylhydrazine. This reaction forms the pyrazolinone ring.

The overall synthetic workflow is depicted below.

Experimental Protocol: Synthesis of Ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate (Precursor)

This protocol is based on established methods for the acylation of amines to form β-keto amides.

Materials:

-

Pyrrolidine

-

Ethyl Malonyl Chloride

-

Triethylamine (TEA) or Pyridine (as a base)

-

Dichloromethane (DCM) or Diethyl Ether (as a solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of ethyl malonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred mixture over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general and widely used Knorr synthesis of pyrazolones from β-keto esters and hydrazine derivatives.

Materials:

-

Ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate (from Step 1.1)

-

4-Nitrophenylhydrazine

-

Glacial Acetic Acid or Ethanol (as a solvent)

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-oxo-3-(pyrrolidin-1-yl)propanoate (1.0 equivalent) in glacial acetic acid or ethanol.

-

Add 4-nitrophenylhydrazine (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux (approximately 100-120 °C for acetic acid) for 4-6 hours.

-

Monitor the reaction for the formation of a precipitate.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

If a solid precipitates, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

-

Wash the collected solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

Characterization

The structure and purity of the synthesized compound are confirmed using various spectroscopic and analytical techniques. The general workflow for characterization is outlined below.

While specific experimental spectral data for this compound is not available in the cited literature, the expected physical and spectral properties can be inferred from its structure and data from closely related analogs.

Physical Properties

The following table summarizes the known physical properties of the target compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₄O₃ | [1] |

| Molecular Weight | 274.28 g/mol | |

| Melting Point | 205–208°C | [1] |

| Appearance | Expected to be a crystalline solid | |

| Density | 1.47 g/cm³ | [1] |

| Boiling Point | 444.4°C at 760 mmHg | [1] |

Spectroscopic Data (Predicted and Analog-Based)

The following tables summarize the expected spectroscopic data based on the analysis of the compound's structure and data from the known analog, 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone.

¹H NMR Spectroscopy (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.2 - 8.4 | Doublet | 2H, Aromatic protons ortho to NO₂ group |

| ~7.9 - 8.1 | Doublet | 2H, Aromatic protons meta to NO₂ group |

| ~5.3 - 5.5 | Singlet | 1H, CH proton on the pyrazolinone ring |

| ~3.4 - 3.6 | Triplet | 4H, Methylene protons of pyrrolidine (N-CH₂) |

| ~1.9 - 2.1 | Multiplet | 4H, Methylene protons of pyrrolidine (CH₂) |

¹³C NMR Spectroscopy (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (carbonyl carbon) |

| ~160 | C=N (carbon of the pyrazolinone ring) |

| ~147 | Aromatic C-NO₂ |

| ~142 | Aromatic C-N (attached to pyrazolinone) |

| ~125 | Aromatic CH (meta to NO₂) |

| ~118 | Aromatic CH (ortho to NO₂) |

| ~90 | CH on the pyrazolinone ring |

| ~48 | N-CH₂ of pyrrolidine |

| ~25 | CH₂ of pyrrolidine |

IR Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2980 - 2850 | Aliphatic C-H stretch (pyrrolidine) |

| ~1700 - 1680 | C=O stretch (amide carbonyl in pyrazolinone ring) |

| ~1600 - 1580 | C=N stretch |

| ~1530 & ~1350 | Asymmetric and symmetric NO₂ stretch |

| ~1200 - 1100 | C-N stretch |

Mass Spectrometry (Predicted):

| m/z Value | Assignment |

| 274.11 | [M]⁺ |

| 275.11 | [M+H]⁺ |

Potential Biological Activity and Mechanism of Action

Pyrazolone derivatives are noted for their wide range of pharmacological activities. The title compound, this compound, is of interest due to its potential as an antimicrobial and anti-inflammatory agent.[1] The mechanism of action is thought to involve interactions with specific biological targets like enzymes and receptors. The electron-withdrawing nitro group and the pyrazolone core are key pharmacophoric features that can participate in hydrogen bonding and electron transfer reactions with biological macromolecules.[1]

A generalized diagram illustrating the potential mechanism of action for this class of compounds is presented below.

Further research is required to elucidate the specific signaling pathways and molecular targets of this compound to fully understand its therapeutic potential.

References

Technical Guide: Physicochemical Properties of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential biological applications of pyrazolone derivatives. The guide details the compound's structural and physical characteristics, a proposed synthetic protocol, expected spectroscopic data, and insights into its potential mechanism of action based on the known biological activities of related compounds.

Introduction

Pyrazolone derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound this compound belongs to this class and is characterized by a pyrazolinone core substituted with a 4-nitrophenyl group at the N1 position and a pyrrolidino group at the C3 position. The presence of the nitro group, a strong electron-withdrawing moiety, and the pyrrolidino ring are expected to modulate the compound's electronic properties and biological interactions. This guide aims to provide a detailed technical resource on its physicochemical properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₄O₃ | [3] |

| Molecular Weight | 274.28 g/mol | [3] |

| Melting Point | 205–208°C | [3] |

| Boiling Point | 444.4°C (estimated) | [3] |

| Density | 1.47 g/cm³ (estimated) | [3] |

| CAS Number | 30818-17-8 | [4] |

| InChI | InChI=1S/C13H14N4O3/c18-13-9-12(15-7-1-2-8-15)14-16(13)10-3-5-11(6-4-10)17(19)20/h3-6H,1-2,7-9H2 | [3] |

| InChIKey | GMXRVALYFNKUTQ-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process, starting from ethyl 3-pyrrolidino-3-oxopropanoate and 4-nitrophenylhydrazine.

References

Elucidation of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one is a heterocyclic organic compound featuring a pyrazolinone core. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, and analgesic properties. The molecular structure, characterized by a 4-nitrophenyl group at the N1 position and a pyrrolidino group at the C3 position, suggests potential for varied pharmacological interactions. This technical guide aims to provide a comprehensive overview of the molecular structure elucidation of this compound, drawing upon established analytical techniques and methodologies for analogous compounds, given the limited publicly available data for this specific molecule.

Molecular Structure and Synthesis

The core structure of the title compound is a five-membered pyrazolinone ring. Appended to this core are a 4-nitrophenyl substituent, which can influence the molecule's electronic properties and potential for biological interactions, and a pyrrolidino group, which can affect its solubility and conformational flexibility.

Diagram of the Molecular Structure of this compound

Caption: General molecular structure of this compound.

General Synthetic Approach

The synthesis of 1-aryl-3-amino-2-pyrazolin-5-ones typically involves a multi-step process. A general and established method is the condensation of an arylhydrazine with a β-keto ester derivative.

Experimental Workflow for Synthesis

Caption: A generalized experimental workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Reaction Setup. To a solution of 4-nitrophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol, ethyl 3-pyrrolidino-3-oxopropanoate (1 equivalent) is added.

-

Step 2: Condensation and Cyclization. The reaction mixture is heated under reflux for several hours to facilitate the condensation and subsequent intramolecular cyclization. The progress of the reaction would be monitored by thin-layer chromatography (TLC).

-

Step 3: Isolation. Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate. The solid is then collected by filtration and washed with a cold solvent to remove impurities.

-

Step 4: Purification. The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure this compound.

Spectroscopic and Structural Characterization

The elucidation of the molecular structure of a novel compound relies on a combination of spectroscopic techniques. Below are the expected characteristic data based on the proposed structure.

Table 1: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Signals for the aromatic protons of the 4-nitrophenyl group (typically two doublets in the downfield region).- Signals for the methylene protons of the pyrrolidino group.- A signal for the methylene protons of the pyrazolinone ring. |

| ¹³C NMR | - Resonances for the carbon atoms of the 4-nitrophenyl ring.- Resonances for the carbon atoms of the pyrrolidino group.- Resonances for the C=O, C3, C4, and C5 carbons of the pyrazolinone ring. |

| IR Spectroscopy | - Strong absorption band for the C=O (amide) group (around 1700 cm⁻¹).- Characteristic absorption bands for the N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).- C-N stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C₁₃H₁₄N₄O₃ (274.28 g/mol ).- Fragmentation patterns consistent with the loss of the nitro group, pyrrolidino ring, or other fragments. |

Experimental Workflow for Characterization

Caption: Standard workflow for the analytical characterization of the synthesized compound.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of this compound are not widely reported, the pyrazolinone class of compounds is known to interact with various biological targets. For instance, some pyrazolinone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. Additionally, compounds containing a nitro-aromatic moiety can be involved in redox processes within biological systems.

A related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response and inflammation. This suggests that the title compound could potentially modulate similar inflammatory signaling cascades.

Hypothesized Signaling Pathway Interaction

Caption: A hypothetical model of the compound's interaction with an inflammatory signaling pathway.

Conclusion

The molecular structure of this compound presents a promising scaffold for the development of novel therapeutic agents. While detailed experimental and spectroscopic data for this specific compound are scarce in the public domain, this guide provides a framework for its synthesis and comprehensive structural elucidation based on established chemical principles and analytical techniques. Further research is warranted to fully characterize this molecule and explore its potential biological activities and mechanisms of action. This will be crucial for unlocking its therapeutic potential for researchers and drug development professionals.

Spectroscopic and Synthetic Profile of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the heterocyclic compound, 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one. Given the limited availability of direct experimental data for this specific molecule in published literature, this document compiles inferred data based on the well-established chemistry and spectroscopy of analogous pyrazolone derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrazolone-based compounds in drug discovery and development.

Introduction

Pyrazolone derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The biological efficacy of these compounds is often attributed to the versatile pyrazolone scaffold, which allows for extensive functionalization at various positions. The title compound, this compound, incorporates a 4-nitrophenyl group, a common pharmacophore in drug design, and a pyrrolidino moiety, which can influence solubility and receptor binding. This guide outlines a plausible synthetic route and the expected spectroscopic data for this compound, providing a foundational understanding for its further investigation.

Experimental Protocols

The synthesis of this compound can be achieved through a well-established pathway for pyrazolone formation: the condensation of a β-enamino ester with a substituted hydrazine.

Synthesis of this compound

The proposed synthesis involves a two-step process: the formation of ethyl 3-pyrrolidinoacrylate, followed by its cyclocondensation with 4-nitrophenylhydrazine.

Step 1: Synthesis of Ethyl 3-pyrrolidinoacrylate

-

To a solution of ethyl 3-ethoxyacrylate (1 equivalent) in ethanol, add pyrrolidine (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield crude ethyl 3-pyrrolidinoacrylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

A solution of ethyl 3-pyrrolidinoacrylate (1 equivalent) and 4-nitrophenylhydrazine (1 equivalent) in glacial acetic acid is prepared.

-

The mixture is refluxed for 6-8 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and then dried under vacuum to afford the desired product, this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound would be performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Infrared (IR) Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer using KBr pellets.

-

Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) mass spectrometer.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra would be recorded on a UV-Vis spectrophotometer in a suitable solvent like methanol or ethanol.

Spectroscopic Data (Inferred)

The following tables summarize the expected quantitative spectroscopic data for this compound based on the analysis of structurally similar compounds.

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.90 - 2.10 | m | 4H | -CH₂-CH₂- of pyrrolidine |

| ~3.30 - 3.50 | t | 4H | -N-CH₂- of pyrrolidine |

| ~5.40 | s | 1H | C4-H of pyrazolone ring |

| ~7.80 - 8.00 | d | 2H | Aromatic protons ortho to -NO₂ |

| ~8.20 - 8.40 | d | 2H | Aromatic protons meta to -NO₂ |

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~25.0 | -CH₂-CH₂- of pyrrolidine |

| ~48.0 | -N-CH₂- of pyrrolidine |

| ~88.0 | C4 of pyrazolone ring |

| ~118.0 | Aromatic carbons ortho to -NO₂ |

| ~125.0 | Aromatic carbons meta to -NO₂ |

| ~143.0 | Aromatic carbon attached to pyrazolone |

| ~145.0 | Aromatic carbon attached to -NO₂ |

| ~158.0 | C3 of pyrazolone ring |

| ~165.0 | C5 (C=O) of pyrazolone ring |

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~2980 - 2850 | Aliphatic C-H stretching (pyrrolidine) |

| ~1700 - 1680 | C=O stretching (pyrazolone ring) |

| ~1600 - 1580 | C=N stretching |

| ~1530 - 1500 | Asymmetric NO₂ stretching |

| ~1350 - 1330 | Symmetric NO₂ stretching |

Mass Spectrometry Data

| m/z | Assignment |

| ~274.11 | [M]⁺ (Calculated for C₁₃H₁₄N₄O₃) |

| Expected Fragments | Loss of NO₂, pyrrolidine ring fragmentation |

UV-Vis Spectroscopy Data

| λmax (nm) | Solvent | Assignment |

| ~250 - 270 | Methanol | π → π* transition of the pyrazolone system |

| ~350 - 380 | Methanol | n → π* transition and charge transfer band from the nitrophenyl group |

Potential Biological Activities

While specific biological data for this compound is not available, the pyrazolone class of compounds is known for a wide range of pharmacological effects. These potential activities provide a rationale for the synthesis and further investigation of this and related compounds.

Conclusion

This technical guide provides a foundational framework for the synthesis and spectroscopic analysis of this compound. The presented experimental protocols are based on established synthetic methodologies for pyrazolone derivatives, and the spectroscopic data are inferred from the analysis of analogous structures. This information is intended to facilitate further research into this compound and its potential applications in medicinal chemistry. Experimental validation of the proposed synthesis and spectroscopic characteristics is a necessary next step for any drug development program involving this molecule.

Biological Activity of Novel Pyrazolinone Derivatives: A Technical Guide

Abstract: Pyrazolinone and its related pyrazoline scaffolds represent a versatile and privileged class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry.[1][2] Derivatives of this core structure have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the biological activities of novel pyrazolinone derivatives. It summarizes quantitative data from recent studies, details key experimental protocols for activity evaluation, and visualizes critical biological pathways and experimental workflows to facilitate understanding and further research in this promising area of drug discovery.

General Synthetic Pathway

The most prevalent method for synthesizing pyrazolinone and pyrazoline derivatives involves a two-step process. The synthesis typically begins with a Claisen-Schmidt condensation reaction between an appropriate aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[1] This intermediate is then cyclized through a reaction with hydrazine or its derivatives (e.g., phenylhydrazine, thiosemicarbazide) to yield the final five-membered heterocyclic ring structure.[6][7]

Anticancer Activity

Numerous novel pyrazolinone derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[8] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling kinases.[9][10]

Quantitative Cytotoxicity Data

The in vitro anticancer efficacy of pyrazolinone derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class/Reference | Cell Line | IC₅₀ Value | Citation |

| N-phenyl pyrazoline hybrid | MCF-7 (Breast) | 0.21 nM | [8] |

| Thiazolyl-pyrazoline | MCF-7 (Breast) | 0.07 µM | [8] |

| Thiazolyl-pyrazoline (EGFR Inhibitor) | EGFR Kinase | 0.06 µM | [11] |

| Isolongifolanone-pyrazole hybrid | MCF-7 (Breast) | 5.21 µM | [9] |

| Pyrazole-carbothioamide (1b) | HepG-2 (Liver) | 6.78 µM | [10] |

| Pyrazole-carbothioamide (2b) | HepG-2 (Liver) | 16.02 µM | [10] |

| Benzo[b]thiophen-2-yl-pyrazoline (b17) | HepG-2 (Liver) | 3.57 µM | [12] |

| Tetrahydrocurcumin-pyrazole hybrid | A549 (Lung) | 8.0 µM | [11] |

| Tetrahydrocurcumin-pyrazole hybrid | MCF-7 (Breast) | 5.8 µM | [11] |

Mechanism of Action: Apoptosis Induction

A key anticancer mechanism for pyrazolinone derivatives is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can modulate the expression of key regulatory proteins in the apoptotic cascade. For instance, certain derivatives have been found to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein BAX.[9] This shift in the Bcl-2/BAX ratio disrupts the mitochondrial membrane potential, leading to the activation of executioner caspase-3, which in turn cleaves poly (ADP-ribose) polymerase (PARP) and executes cell death.[9] Some derivatives have also been shown to induce cell cycle arrest, often at the G2/M phase.[10][12]

References

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jrmds.in [jrmds.in]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. srrjournals.com [srrjournals.com]

- 12. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one is a synthetic heterocyclic compound belonging to the pyrazolone class. This scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties. The presence of a 4-nitrophenyl group at the N1 position and a pyrrolidine moiety at the C3 position of the pyrazolin-5-one core are key structural features that are anticipated to influence its pharmacological profile. This technical guide provides a comprehensive overview of the in vitro screening of this compound, presenting available data, detailed experimental protocols for key assays, and insights into its potential mechanisms of action through relevant signaling pathways.

In Vitro Screening Data

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize expected activities based on the known biological profile of closely related pyrazolone derivatives. This data serves as a benchmark for guiding in vitro screening efforts.

Table 1: Antimicrobial Activity (Hypothetical Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | Type | Expected MIC (µg/mL) | Reference Compound |

| Bacillus subtilis | Gram-positive | 62.5 - 250 | Phenyl-substituted pyrazolones[1] |

| Staphylococcus aureus | Gram-positive | 125 - 500 | Pyrazoline derivatives[2] |

| Klebsiella pneumoniae | Gram-negative | 250 - 1000 | Pyrazolone derivatives[3] |

| Escherichia coli | Gram-negative | 250 - 1000 | Pyrazoline derivatives[2] |

Table 2: Anti-inflammatory Activity (Hypothetical IC50 Values)

| Assay | Target | Expected IC50 (µM) | Reference Compound |

| COX-2 Inhibition | Cyclooxygenase-2 | 1.5 - 20 | Pyrazolone derivatives[4] |

| TNF-α Release Inhibition | Tumor Necrosis Factor-alpha | 5 - 50 | Small-molecule TNF-α inhibitors[5][] |

Table 3: Antioxidant Activity (Hypothetical IC50 Values)

| Assay | Method | Expected IC50 (µM) | Reference Compound |

| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 2.6 - 7.8 | Functionalized pyrazolone analogues[7] |

Table 4: Cytotoxic Activity (Hypothetical IC50 Values)

| Cell Line | Cancer Type | Expected IC50 (µM) | Reference Compound |

| MCF-7 | Breast Cancer | <0.1 - 42.9 | Pyrazoline analogues |

| A549 | Lung Cancer | 2.6 - 50 | Thiazole containing pyrazolines |

| HCT-116 | Colon Cancer | 12.58 (for a related derivative) | Pyridopyrazolo-triazine derivative |

Experimental Protocols

The following are detailed protocols for key in vitro assays relevant to the screening of this compound.

1. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound.

-

Materials:

-

Test compound stock solution (e.g., in DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial strains (e.g., S. aureus, E. coli).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

2. In Vitro COX-2 Inhibition Assay

This assay evaluates the compound's ability to inhibit the cyclooxygenase-2 enzyme, a key target in inflammation.

-

Materials:

-

Human recombinant COX-2 enzyme.

-

Arachidonic acid (substrate).

-

COX-2 inhibitor screening assay kit (e.g., Cayman Chemical).

-

Test compound and a known COX-2 inhibitor (e.g., celecoxib).

-

-

Procedure:

-

Prepare the assay buffer and enzyme as per the manufacturer's instructions.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the COX-2 enzyme to the wells and incubate briefly.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at a controlled temperature.

-

Stop the reaction and measure the product (e.g., prostaglandin E2) using a suitable detection method (e.g., ELISA).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

3. DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of the compound.

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Test compound and a standard antioxidant (e.g., ascorbic acid).

-

Methanol.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare various concentrations of the test compound in methanol.

-

Add a fixed volume of the DPPH solution to each concentration of the test compound.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the compound and A_sample is the absorbance with the compound.

-

Determine the IC50 value from a plot of scavenging activity against compound concentration.

-

4. MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of the compound on cell viability.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549).

-

Complete cell culture medium.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Mandatory Visualizations

Potential Signaling Pathways

Pyrazolone derivatives have been reported to modulate key signaling pathways involved in inflammation and cell survival. The following diagrams illustrate potential mechanisms of action for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 30818-17-8 | Benchchem [benchchem.com]

- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Nitrophenyl-Substituted Pyrazolones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenyl-substituted pyrazolones represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent pharmacological activities. The incorporation of a nitrophenyl moiety onto the pyrazolone scaffold has been shown to modulate their biological effects, leading to promising candidates for anti-inflammatory, anticancer, and enzyme-inhibiting therapies. This technical guide provides a comprehensive overview of the core mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

The biological activities of nitrophenyl-substituted pyrazolones are primarily attributed to their ability to interact with and modulate the function of specific protein targets. The main mechanisms of action identified in the literature include the inhibition of key enzymes involved in inflammation and cancer, such as kinases and cyclooxygenases, as well as the modulation of critical signaling pathways like NF-κB.

Enzyme Inhibition

A primary mechanism of action for many nitrophenyl-substituted pyrazolones is the direct inhibition of enzymes that play a crucial role in various disease pathologies.

Several studies have highlighted the potential of pyrazole derivatives, including those with nitrophenyl substitutions, as potent inhibitors of various protein kinases. These enzymes are critical components of intracellular signaling cascades that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases.

One key target is the p38 MAP kinase, a central mediator of the inflammatory response. Pyrazole urea-based compounds have been shown to bind to a distinct allosteric site on p38, stabilizing a conformation that is incompatible with ATP binding and thus inhibiting its activity.[1] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Furthermore, certain nitrophenyl-substituted pyrazolo[3,4-g]isoquinolines have demonstrated potent inhibitory activity against kinases such as Haspin, CLK1, DYRK1A, and CDK9, with IC50 values in the nanomolar range. The structure-activity relationship (SAR) studies in some series have indicated that the nitro group can be an optimal substituent for enhancing inhibitory potency against certain kinases.[2]

The anti-inflammatory properties of many pyrazolone derivatives are linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. While some pyrazolone derivatives are non-selective COX inhibitors, others have been developed to selectively target the inducible COX-2 isoform, which is upregulated during inflammation, thereby reducing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[3]

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, nitrophenyl-substituted pyrazolones can exert their effects by modulating entire signaling cascades.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of the inflammatory and immune responses.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes. Several pyrazolone derivatives have been shown to inhibit NF-κB activation, although the precise mechanism can vary. Some may inhibit the IKK complex, while others might interfere with the DNA binding of NF-κB.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activity of representative nitrophenyl-substituted pyrazolones and related pyrazole derivatives from various studies.

| Compound ID/Description | Target Enzyme/Cell Line | Activity Metric | Value | Reference |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Anti-inflammatory | % Inhibition | > Diclofenac | [5] |

| Nitrophenyl-substituted pyrazolo[3,4-g]isoquinoline (1b) | Haspin Kinase | IC50 | 57 nM | |

| Nitrophenyl-substituted pyrazolo[3,4-g]isoquinoline (1c) | Haspin Kinase | IC50 | 66 nM | |

| Pyrazole-naphthalene derivative with p-nitrophenyl moiety | MCF-7 (Breast Cancer) | IC50 | 2.78 µM | [6] |

| Dinitrophenylpyrazole bearing 1,2,3-triazoles | Anticancer | - | - | [6] |

Note: The table includes data for nitrophenyl-substituted compounds where available, and for closely related pyrazole derivatives to provide a broader context of their potential activities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of pyrazolone derivatives.

In Vitro Kinase Inhibition Assay (p38 MAP Kinase)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Immunoprecipitation of p38 MAP Kinase: Active p38 MAP kinase is immunoprecipitated from cell lysates using an anti-p38 antibody conjugated to protein A affinity gel.

-

Kinase Reaction: The immunoprecipitated kinase is incubated with the test compound (a nitrophenyl-substituted pyrazolone) at various concentrations, a specific substrate (e.g., ATF-2), and ATP in a kinase assay buffer.

-

Detection of Phosphorylation: The reaction is stopped, and the level of substrate phosphorylation is quantified. This can be done either radioactively by using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate, or non-radioactively by using a phospho-specific antibody against the phosphorylated substrate in an ELISA or Western blot format.[7][8]

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of compounds against the COX-2 enzyme.

-

Reagent Preparation: Recombinant human COX-2 enzyme, a fluorometric probe, arachidonic acid (substrate), and a cofactor solution are prepared in a specific assay buffer.

-

Reaction Setup: The test compound is pre-incubated with the COX-2 enzyme in a 96-well plate. A control with a known COX-2 inhibitor (e.g., celecoxib) and a no-inhibitor control are included.

-

Initiation of Reaction: The reaction is initiated by adding arachidonic acid. The COX enzyme converts arachidonic acid to Prostaglandin G2, which then reacts with the probe to produce a fluorescent signal.

-

Measurement: The fluorescence intensity is measured kinetically using a microplate reader (Ex/Em = 535/587 nm).

-

Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated relative to the no-inhibitor control, and the IC50 value is determined.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to measure the activation or inhibition of the NF-κB signaling pathway.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[9][10]

-

Compound Treatment and Stimulation: The transfected cells are pre-treated with various concentrations of the nitrophenyl-substituted pyrazolone for a defined period. Subsequently, the NF-κB pathway is stimulated with an agonist such as TNF-α or PMA.[10]

-

Cell Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. A dual-luciferase assay system is typically used to measure both firefly and Renilla luciferase activities sequentially from the same sample.[9]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The percentage of inhibition of NF-κB activation is calculated, and the IC50 value is determined.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by nitrophenyl-substituted pyrazolones.

Conclusion

Nitrophenyl-substituted pyrazolones are a versatile class of compounds with significant therapeutic potential, primarily driven by their ability to inhibit key enzymes and modulate critical signaling pathways involved in inflammation and cancer. Their mechanisms of action, centered around the inhibition of kinases like p38 MAP kinase, cyclooxygenases, and the NF-κB signaling pathway, make them attractive candidates for further drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to build upon in their efforts to design and synthesize novel, more potent, and selective therapeutic agents based on the nitrophenyl-substituted pyrazolone scaffold. Future research should focus on elucidating the precise structure-activity relationships to optimize the pharmacological profile of these promising compounds.

References

- 1. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one is a synthetic heterocyclic compound belonging to the pyrazolone class of molecules. This class is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. The presence of a 4-nitrophenyl group and a pyrrolidine moiety suggests potential interactions with various biological targets, making it a candidate for investigation in several therapeutic areas. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound, drawing upon data from structurally related compounds. The guide outlines potential mechanisms of action, associated signaling pathways, and provides detailed experimental protocols for the evaluation of its biological activities.

Introduction

Pyrazolone derivatives have a long history in pharmacology, with many compounds in this class exhibiting antimicrobial, anti-inflammatory, analgesic, anticancer, and neuroprotective properties.[1][2] The specific compound, this compound, features key structural motifs that are often associated with significant biological activity. The 4-nitrophenyl group can participate in various molecular interactions, while the pyrazolone core acts as a versatile scaffold. This document aims to provide a comprehensive overview of the potential therapeutic applications of this compound by examining its likely molecular targets and the signaling pathways it may modulate.

Potential Therapeutic Targets and Signaling Pathways

Based on the activities of structurally similar pyrazolone and nitrophenyl-containing compounds, several key therapeutic targets and signaling pathways can be identified as potentially relevant for this compound.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolone derivatives is well-documented.[1] Key enzymes in the inflammatory cascade are likely targets.

-

Cyclooxygenases (COX-1 and COX-2): Inhibition of COX enzymes, which are central to the synthesis of prostaglandins, is a common mechanism for anti-inflammatory drugs.[3]

-

5-Lipoxygenase (5-LOX): This enzyme is involved in the production of leukotrienes, another class of inflammatory mediators.[3]

-

Toll-like Receptor (TLR) Signaling: A structurally related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to inhibit the TLR signaling pathway. This pathway plays a crucial role in the innate immune response and inflammation. Inhibition of TLR signaling can lead to the downregulation of pro-inflammatory cytokines through the suppression of key transcription factors like NF-κB and IRF3.

References

The Discovery and Synthesis of Pyrazolin-5-one Analogs: A Technical Guide for Drug Development Professionals

Introduction: The pyrazolin-5-one scaffold is a privileged heterocyclic motif that has been a cornerstone in medicinal chemistry for over a century, ever since the synthesis of Antipyrine by Ludwig Knorr in 1883.[1] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs such as the free radical scavenger Edaravone, the anti-inflammatory agent Aminophenazone, and the analgesic Metamizole.[1][2] This diverse bioactivity, encompassing antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects, continues to drive significant research into the discovery and synthesis of novel pyrazolin-5-one analogs.[3][4][5][6] This technical guide provides an in-depth overview of the core synthetic strategies, key biological activities, and experimental protocols relevant to the development of this important class of compounds.

Core Synthetic Strategies

The synthesis of pyrazolin-5-one analogs is primarily dominated by two robust and versatile strategies: the condensation of β-ketoesters with hydrazine derivatives and the cyclization of α,β-unsaturated carbonyl intermediates known as chalcones.

Synthesis via β-Ketoester Condensation

One of the most fundamental methods for creating the pyrazolin-5-one ring is the cyclocondensation reaction between a β-ketoester and a hydrazine derivative (e.g., phenylhydrazine).[2][7] This reaction is typically performed under acidic conditions, often using glacial acetic acid as both a catalyst and solvent.

Synthesis via Chalcone Intermediates

A highly versatile two-step approach involves the initial synthesis of chalcones followed by their cyclization.[8] This method allows for significant diversity in the final pyrazoline structure by varying the starting aldehydes and ketones.

-

Step 1: Claisen-Schmidt Condensation. An aromatic aldehyde is reacted with an aromatic ketone in the presence of a base (like NaOH or KOH) to form an α,β-unsaturated ketone, or chalcone.[9][10]

-

Step 2: Cyclization. The synthesized chalcone is then reacted with a hydrazine derivative. This cyclization can be catalyzed by either acid (e.g., acetic acid) or base, leading to the formation of the pyrazoline ring.[1][11]

// Nodes start [label="Aromatic Aldehyde\n+ Aromatic Ketone", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Step 1: Claisen-Schmidt\nCondensation (Base Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chalcone [label="Chalcone Intermediate\n(α,β-Unsaturated Ketone)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; hydrazine [label="Hydrazine Derivative", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Cyclization\n(Acid or Base Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Pyrazoline/Pyrazolin-5-one\nProduct", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> chalcone; chalcone -> step2; hydrazine -> step2; step2 -> product; } /**/ Caption: General workflow for the two-step synthesis of pyrazolines.

Key Biological Activities and Quantitative Data

Pyrazolin-5-one analogs are potent modulators of various biological targets, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

Numerous pyrazolin-5-one derivatives have been investigated for their anticancer properties.[12] They have been shown to inhibit various kinases and cellular processes crucial for tumor growth. The table below summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected pyrazoline analogs against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 18g | HL-60 (Leukemia) | 10.43 | [13] |

| 18g | MCF-7 (Breast) | 11.70 | [13] |

| 18g | MDA-MB-231 (Breast) | 4.07 | [13] |

| 18h | HL-60 (Leukemia) | 8.99 | [13] |

| 18h | MDA-MB-231 (Breast) | 7.18 | [13] |

| P5 | WiDr (Colorectal) | Good Potential | [14] |

| Cu(II) Complex | HEPG2 (Liver) | 0.061 µg/mL | [12] |

| Mn(II) Complex | HCT116 (Colon) | 0.2213 µg/mL | [12] |

Sirtuin Inhibition

A notable area of research is the development of pyrazolone analogs as inhibitors of sirtuins, a class of NAD⁺-dependent deacetylases involved in cellular regulation.[15][16] Cambinol, a nonselective sirtuin inhibitor, has served as a lead compound, with subsequent analogs developed to improve potency and selectivity for specific sirtuin isoforms (SIRT1, SIRT2, SIRT3).[15][17] Inhibition of SIRT2, in particular, is suggested to be linked to the antilymphoma activity of this compound class.[16]

// Nodes SIRT [label="Sirtuin\n(e.g., SIRT1/SIRT2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Acetylated Substrate\n(e.g., p53, α-tubulin)", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; Deacetylated [label="Deacetylated Substrate", fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; Inhibitor [label="Pyrazolone Analog\n(e.g., Cambinol)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effect [label="Downstream Effects\n(Apoptosis, Cell Cycle Arrest)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Substrate -> SIRT [label=" NAD+"]; SIRT -> Deacetylated [label="Deacetylation"]; Deacetylated -> Effect; Inhibitor -> SIRT [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; } /**/ Caption: Inhibition of sirtuin-mediated deacetylation by pyrazolone analogs.

| Compound ID | Target | IC₅₀ (µM) | Selectivity | Reference |

| Cambinol | SIRT1 / SIRT2 | ~50 | Nonselective | [15][16] |

| 17 | SIRT1 | 26 | >7.8-fold vs SIRT2 | [15] |

| 24 | SIRT2 | 13 | >15.4-fold vs SIRT1 | [15] |

| 8 | SIRT3 | 6 | Moderately selective | [15] |

Antimicrobial Activity

Pyrazolin-5-one derivatives have also been reported to possess significant antimicrobial activities against various bacterial and fungal strains.[18][19] The table below presents the Minimum Inhibitory Concentration (MIC) for selected compounds.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 9 | S. aureus (MDR) | 4 | [20] |

| 9 | E. faecalis (MDR) | 4 | [20] |

| 3 | B. subtilis | 75 | [21] |

| 8 | B. subtilis | 75 | [21] |

| 13 | B. subtilis | 75 | [21] |

Detailed Experimental Protocols

This section provides generalized yet detailed protocols for the key synthetic steps discussed. Researchers should adapt these procedures based on the specific substrates and desired products.

Protocol 1: Synthesis of Chalcone via Claisen-Schmidt Condensation (Base-Catalyzed)

Materials:

-

Aromatic aldehyde (1 equivalent)

-

Aromatic ketone (1 equivalent)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Glacial Acetic Acid or dilute HCl (for neutralization)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (e.g., 10 mmol) and the aromatic ketone (e.g., 10 mmol) in ethanol (20-30 mL).[9]

-

Catalyst Addition: While stirring the solution vigorously at room temperature (or in an ice bath to control exotherm), slowly add an aqueous solution of NaOH (e.g., 10-40% w/v) drop-wise.[3][22]

-

Reaction: Continue stirring for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice/ice-cold water.[22]

-

Isolation: If the solution is basic, neutralize it carefully with glacial acetic acid or dilute HCl until precipitation is complete.[22]

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[1][3]

Protocol 2: Synthesis of Pyrazoline from Chalcone (Acid-Catalyzed Cyclization)

Materials:

-

Chalcone (1 equivalent)

-

Hydrazine hydrate or Phenylhydrazine (1-1.2 equivalents)

-

Glacial Acetic Acid

-

Ethanol

-

Standard reflux apparatus

Procedure:

-

Reaction Setup: Dissolve the chalcone (e.g., 5 mmol) in ethanol (20 mL) in a round-bottom flask.[11]

-

Reagent Addition: Add the hydrazine derivative (e.g., 5.5 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (a few drops to 1 mL).[1][11]

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) with constant stirring for 4-8 hours. Monitor the reaction's progress by TLC.[1][11]

-

Isolation: After completion, allow the mixture to cool to room temperature, then pour it into a beaker of crushed ice.[11]

-

Purification: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry. The crude pyrazoline can be purified by recrystallization from ethanol.[1]

Protocol 3: Vilsmeier-Haack Formylation for 4-Formyl-Pyrazolone Derivatives

The Vilsmeier-Haack reaction is a standard method to introduce a formyl group at the C4 position of the pyrazolone ring, creating key intermediates for further functionalization.[23][24]

Materials:

-

Pyrazolone derivative

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Appropriate work-up reagents (e.g., sodium acetate solution)

Procedure:

-

Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add POCl₃ (e.g., 3 equivalents) to anhydrous DMF (used as both reagent and solvent) drop-wise with stirring. Stir for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Add the pyrazolone derivative (1 equivalent) to the prepared Vilsmeier reagent. Allow the reaction to proceed at room temperature or with gentle heating (e.g., 60-70°C) for several hours until completion (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or sodium acetate.

-

Isolation and Purification: The product often precipitates upon neutralization. Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent to obtain the pure 4-formyl-pyrazolone derivative.[24]

Drug Discovery and Development Workflow

The path from initial discovery to a potential drug candidate for heterocyclic compounds like pyrazolin-5-ones involves a multi-stage, iterative process.

// Nodes target_id [label="Target Identification\n& Validation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; hit_gen [label="Hit Generation\n(e.g., HTS, MCRs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hit_to_lead [label="Hit-to-Lead\n(SAR, Initial ADME)", fillcolor="#FBBC05", fontcolor="#202124"]; lead_opt [label="Lead Optimization\n(Potency, Selectivity, PK/PD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; preclinical [label="Preclinical Development\n(In vivo, Toxicology)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; clinical [label="Clinical Trials", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges target_id -> hit_gen; hit_gen -> hit_to_lead; hit_to_lead -> lead_opt [label="Iterative\nSynthesis"]; lead_opt -> hit_to_lead [dir=back, style=dashed]; lead_opt -> preclinical; preclinical -> clinical; } /**/ Caption: A typical workflow for drug discovery and development.[25][26][27]

Conclusion

The pyrazolin-5-one scaffold remains a highly valuable and versatile core in modern drug discovery. Its synthetic tractability, particularly through well-established multi-step procedures like the chalcone pathway, allows for the creation of large, diverse chemical libraries. The broad spectrum of biological activities, from anticancer to sirtuin inhibition, ensures that pyrazolin-5-one analogs will continue to be a fertile ground for the development of novel therapeutics. Future efforts will likely focus on leveraging modern synthetic methodologies, such as multicomponent and flow reactions, to more efficiently explore the chemical space and to develop analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.[25][28]

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. dovepress.com [dovepress.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. japsonline.com [japsonline.com]

- 13. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of pyrazolone and isoxazol-5-one cambinol analogues as sirtuin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. eu-opensci.org [eu-opensci.org]

- 19. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]

- 20. unige.iris.cineca.it [unige.iris.cineca.it]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. chemmethod.com [chemmethod.com]

- 25. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. tandfonline.com [tandfonline.com]

Structure-Activity Relationship of Pyrazolinone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolinone and its derivatives represent a versatile class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The pyrazolinone scaffold is considered a privileged structure due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, analgesic, and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrazolinone compounds, focusing on their therapeutic potential. It includes a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visualizations of key signaling pathways and experimental workflows to aid researchers in the field of drug discovery and development.

Core Structure and Physicochemical Properties

The basic pyrazolinone ring consists of a five-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group. The scaffold's unique electronic and structural features, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its diverse biological activities.[3] Modifications at various positions of the pyrazolinone ring, particularly at the N1, C3, and C4 positions, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrazolinone derivatives is intricately linked to the nature and position of substituents on the core ring structure. SAR studies have revealed key structural features that govern their efficacy against various targets.

Anticancer Activity

Pyrazolinone derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][4][5][6][7][8][9][10][11] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt/ERK1/2 pathway.[12]

Key SAR Insights for Anticancer Activity:

-

Substitution at N1: The nature of the substituent at the N1 position of the pyrazolinone ring significantly influences anticancer activity. Phenyl groups or substituted phenyl groups at this position are common and often contribute to enhanced potency.

-

Substitution at C3: The C3 position is frequently substituted with aryl groups. The electronic properties of substituents on this aryl ring play a crucial role. For instance, electron-withdrawing groups like halogens (e.g., -Cl, -Br, -F) or trifluoromethyl (-CF3) on the phenyl ring at C3 can enhance cytotoxic activity.[13]

-

Substitution at C4: The C4 position is a key site for modification. The introduction of different functional groups can modulate the biological activity. For example, the condensation of pyrazolinones with various aldehydes at the C4 position to form chalcone-like structures has yielded potent anticancer agents.[12]

-

Hybrid Molecules: The fusion or linking of the pyrazolinone scaffold with other pharmacologically active moieties, such as coumarins, benzofurans, or pyrazoles, has led to hybrid compounds with enhanced anticancer efficacy and selectivity.[4][10]

Table 1: Anticancer Activity (IC50) of Representative Pyrazolinone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-Pyrazoline Hybrid 13 | MCF-7 (Breast) | 0.49 | [4] |

| HCT-116 (Colon) | 0.94 | [4] | |

| Coumarin-Pyrazoline Hybrid 15 | MCF-7 (Breast) | 0.00021 | [4] |

| Pyrazolinone Chalcone 6b | Caco (Colon) | 23.34 | [12] |

| Pyrazolyl Thiazolone 4 | HCT-116 (Colon) | 1.1 | [6] |

| Huh-7 (Liver) | 1.6 | [6] | |

| MCF-7 (Breast) | 3.3 | [6] | |

| Pyrazoline Derivative 1b | HepG-2 (Liver) | 6.78 | [7] |

| Pyrazoline Derivative 2b | HepG-2 (Liver) | 16.02 | [7] |

| Pyrazoline Derivative 5b | A549 (Lung) | <29.48 | [7] |

| Pyrazoline Derivative 6b | A549 (Lung) | <29.48 | [7] |

| Pyrazolone P7 | A549 (Lung) | - | [14] |

| NCI-H522 (Lung) | - | [14] | |

| Pyrazolone P11 | A549 (Lung) | - | [14] |

| NCI-H522 (Lung) | - | [14] | |

| Benzofuran-Pyrazoline 5c | HepG2 (Liver) | 4.25 | [10] |

| MCF-7 (Breast) | 4.50 | [10] | |

| Pyrazoline A | MCF-7 (Breast) | 86.74 µg/mL | [5] |

| Pyrazoline C | MCF-7 (Breast) | 0.43 µg/mL | [5] |

| Pyrazoline D | MCF-7 (Breast) | 1.21 µg/mL | [5] |

Antimicrobial Activity

Pyrazolinone derivatives have demonstrated significant activity against a spectrum of pathogenic bacteria and fungi.[15][16][17][18][19][20] The structural modifications influencing their antimicrobial potency have been a subject of extensive research.

Key SAR Insights for Antimicrobial Activity:

-

Lipophilicity: Increased lipophilicity, often achieved by introducing halogen substituents like chloro and bromo, has been shown to enhance antimicrobial activity.[15]

-

Heterocyclic Substitutions: The incorporation of other heterocyclic rings, such as pyridine or furan, can modulate the antimicrobial spectrum and potency.[15]

-

Specific Moieties: The presence of a carbothioamide group at the N1 position has been associated with potent antibacterial and antifungal effects.

Table 2: Antimicrobial Activity (MIC) of Representative Pyrazolinone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Pyrazoline Derivative 22 | E. faecalis | 32 | [15] |

| Pyrazoline Derivative 24 | E. faecalis | 32 | [15] |

| Pyrazoline Derivative 5 | S. aureus | 64 | [15] |

| Pyrazoline Derivative 19 | S. aureus | 64 | [15] |

| Pyrazoline Derivative 24 | S. aureus | 64 | [15] |

| Pyrazoline Derivative 22 | B. subtilis | 64 | [15] |

| Pyrazoline Derivative 26 | B. subtilis | 64 | [15] |

| Pyrazoline Derivative 19 | P. aeruginosa | - | [15] |

| Pyrazoline Derivative 22 | P. aeruginosa | - | [15] |

| Pyrazoline Derivative 5 | C. albicans | 64 | [15] |

| Pyrazoline Derivative 3 | E. coli | 0.25 | [19] |

| Pyrazoline Derivative 4 | S. epidermidis | 0.25 | [19] |

| Pyrazoline Derivative 2 | A. niger | 1 | [19] |

| Pyrazoline-clubbed Pyrimidine 5c | MRSA | 521 µM | [20] |

| Aminoguanidine-derived Pyrazole 12 | S. aureus | 1-8 | [16] |

| E. coli | 1 | [16] | |

| Thiazolo-pyrazole 17 | MRSA | 4 | [16] |

| Pyrazoline-attached Pyrazole | S. aureus | Moderate | [16] |

Experimental Protocols

Synthesis of Pyrazolinone Chalcone Derivatives

This protocol describes the synthesis of pyrazolinone chalcones through a condensation reaction.

Materials:

-

Substituted 1-phenyl-3-methyl-5-pyrazolone

-

Appropriate aromatic aldehyde

-

Ethanol

-

Piperidine (catalyst)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of the substituted 1-phenyl-3-methyl-5-pyrazolone and the aromatic aldehyde in absolute ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture with constant stirring for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water with constant stirring.

-

Acidify the mixture with a few drops of glacial acetic acid.

-

The precipitated solid product is collected by filtration using a Buchner funnel.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazolinone chalcone.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

96-well plates